molecular formula C13H12O3 B1330893 4,8-Dimethoxy-1-naphthaldehyde CAS No. 69833-11-0

4,8-Dimethoxy-1-naphthaldehyde

Cat. No.: B1330893
CAS No.: 69833-11-0
M. Wt: 216.23 g/mol
InChI Key: QPWMJXDYPQFBAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,8-Dimethoxy-1-naphthaldehyde is an organic compound with the molecular formula C13H12O3. It is a derivative of naphthalene, characterized by the presence of two methoxy groups at the 4 and 8 positions and an aldehyde group at the 1 position. This compound is known for its applications in various fields, including organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,8-Dimethoxy-1-naphthaldehyde typically involves the methoxylation of naphthalene derivatives followed by formylation. One common method includes the use of dimethoxybenzene as a starting material, which undergoes a series of reactions including Friedel-Crafts acylation and subsequent oxidation to introduce the aldehyde group.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The compound is often produced in an inert atmosphere to prevent unwanted side reactions.

Chemical Reactions Analysis

Types of Reactions: 4,8-Dimethoxy-1-naphthaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like sodium methoxide or other nucleophiles can be used under basic conditions.

Major Products:

    Oxidation: 4,8-Dimethoxy-1-naphthoic acid.

    Reduction: 4,8-Dimethoxy-1-naphthylmethanol.

    Substitution: Various substituted naphthaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

4,8-Dimethoxy-1-naphthaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It serves as a probe in studying enzyme mechanisms and interactions.

    Industry: Used in the production of dyes, pigments, and other materials.

Comparison with Similar Compounds

  • 4,7-Dimethoxy-1-naphthaldehyde
  • 4-Hydroxy-5,8-dimethoxy-2-naphthaldehyde
  • 4-Hydroxy-5-methoxy-2-naphthaldehyde

Comparison: 4,8-Dimethoxy-1-naphthaldehyde is unique due to the specific positioning of its methoxy groups, which can significantly influence its chemical reactivity and physical properties compared to similar compounds. For instance, the presence of methoxy groups at the 4 and 8 positions can lead to different steric and electronic effects compared to methoxy groups at other positions.

Properties

IUPAC Name

4,8-dimethoxynaphthalene-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O3/c1-15-11-7-6-9(8-14)13-10(11)4-3-5-12(13)16-2/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPWMJXDYPQFBAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=CC=C(C2=C(C=C1)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40346439
Record name 4,8-dimethoxynaphthalene-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40346439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69833-11-0
Record name 4,8-dimethoxynaphthalene-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40346439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,8-Dimethoxy-1-naphthaldehyde
Reactant of Route 2
Reactant of Route 2
4,8-Dimethoxy-1-naphthaldehyde
Reactant of Route 3
Reactant of Route 3
4,8-Dimethoxy-1-naphthaldehyde
Reactant of Route 4
Reactant of Route 4
4,8-Dimethoxy-1-naphthaldehyde
Reactant of Route 5
Reactant of Route 5
4,8-Dimethoxy-1-naphthaldehyde
Reactant of Route 6
Reactant of Route 6
4,8-Dimethoxy-1-naphthaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.